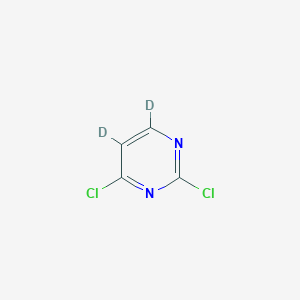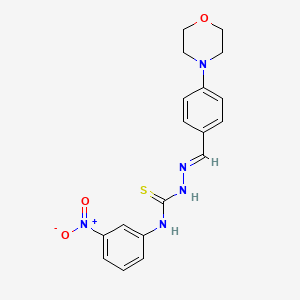
Cy5-PEG2-TCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5-PEG2-TCO is a fluorescent dye that contains a trans-cyclooctene (TCO) group. This compound is known for its ability to undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing a tetrazine group. This reaction is highly selective, fast, and biocompatible, making this compound a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-TCO typically involves the conjugation of a Cy5 dye with a PEG2 linker and a TCO group. The reaction conditions often include the use of solvents such as water, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol (MeOH). The reaction is carried out under controlled temperatures to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the product. The compound is typically stored at -20°C to maintain its stability and shipped under frozen conditions .
Chemical Reactions Analysis
Types of Reactions
Cy5-PEG2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. This reaction forms a stable, covalent linkage between the TCO group and the tetrazine group .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include tetrazine-containing molecules. The reaction conditions are typically mild and biocompatible, making it suitable for use in biological systems .
Major Products Formed
The major product formed from the reaction of this compound with tetrazine-containing molecules is a stable, covalent adduct. This product is highly fluorescent and can be used for various detection and imaging applications .
Scientific Research Applications
Cy5-PEG2-TCO has a wide range of applications in scientific research, including:
Chemistry: Used for chemoselective labeling and detection of tetrazine-tagged molecules
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells and tissues
Medicine: Utilized in pretargeting approaches for targeted drug delivery and imaging
Industry: Applied in the development of diagnostic assays and biosensors
Mechanism of Action
The mechanism of action of Cy5-PEG2-TCO involves the inverse electron demand Diels-Alder reaction (iEDDA) with tetrazine-containing molecules. The TCO group in this compound reacts with the tetrazine group to form a stable, covalent linkage. This reaction is highly selective and fast, making it suitable for various biological and chemical applications .
Comparison with Similar Compounds
Similar Compounds
Cy5-TCO: Similar to Cy5-PEG2-TCO but without the PEG2 linker. .
Cy5-PEG2-TCO4: A derivative of this compound containing four PEG units.
Uniqueness
This compound is unique due to its PEG2 linker, which enhances its solubility and biocompatibility. This makes it particularly suitable for applications in live cell imaging and targeted drug delivery .
Properties
Molecular Formula |
C47H65ClN4O5 |
|---|---|
Molecular Weight |
801.5 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,11,13-14,16-19,21,23-28,37H,6-8,10,12,15,20,22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b21-11+; |
InChI Key |
OMUFABULRAIRJT-YUZSSDIYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


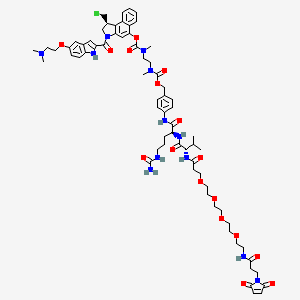
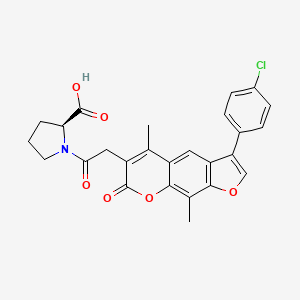
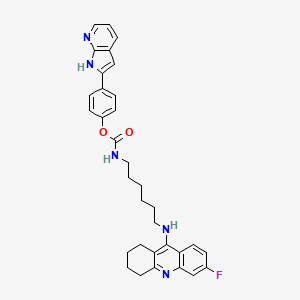
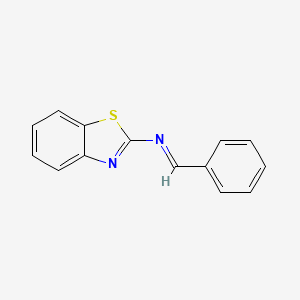
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
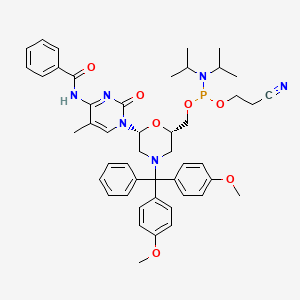
![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)
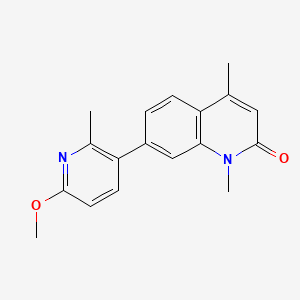
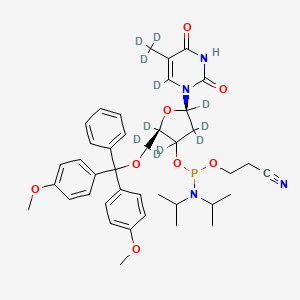
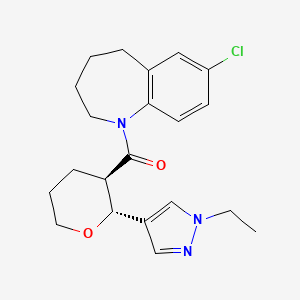
![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
